Cas no 68429-96-9 (2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid)

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is a synthetic organic compound featuring a pyrazole core substituted with a benzyl group, a chloro moiety, and a 2-methylpropanoic acid side chain. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the chloro and benzyl groups enhances its lipophilicity, while the carboxylic acid functionality allows for further derivatization. Its stability under standard conditions and well-defined synthetic pathway make it a valuable intermediate for research and development. The compound’s distinct structural features may also contribute to biological activity, warranting investigation in medicinal chemistry for targeted therapeutic agents.
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid structure
68429-96-9 structure
Product Name:2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid
CAS No:68429-96-9
MF:C14H15ClN2O3
MW:294.733502626419
CID:4656896
Update Time:2025-06-08

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid
    • Inchi: 1S/C14H15ClN2O3/c1-14(2,13(18)19)20-12-11(15)9-17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)
    • InChI Key: SRLZTCYHXUZBCU-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(OC1C(Cl)=CN(CC2=CC=CC=C2)N=1)(C)C

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid Pricemore >>

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Additional information on 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

Professional Introduction to 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic Acid (CAS No. 68429-96-9)

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid, with the CAS number 68429-96-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and development. The presence of a benzyl group and a chloro substituent on the pyrazole ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The< strong>pyrazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The specific substitution pattern in 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid imparts selective binding affinity, which is crucial for developing targeted therapies. Recent studies have highlighted the< strong>pyrazole derivatives as key intermediates in the synthesis of small-molecule inhibitors and modulators of enzyme activity. For instance, modifications at the 3-position of the< strong>pyrazole ring have been shown to enhance binding interactions with proteins involved in metabolic pathways and signal transduction.

In the context of modern drug design, the< strong>benzyl-substituted< strong>pyrazole moiety serves as a versatile handle for further functionalization. The< strong>chloro group at the 4-position not only influences the electronic properties of the ring but also provides a site for nucleophilic substitution reactions, enabling the construction of more elaborate molecular architectures. This flexibility has been exploited in the development of novel compounds targeting neurological disorders, where precise control over molecular shape and charge distribution is essential.

The carboxylic acid functionality at one end of the molecule further enhances its synthetic utility. This group can be readily transformed into esters, amides, or other derivatives, expanding its applicability in peptidomimetic chemistry and covalent inhibitor design. In recent years, there has been growing interest in covalent inhibitors due to their high target specificity and prolonged duration of action. The< strong>2-methylpropanoic acid side chain adds steric bulk and may influence solubility and metabolic stability, factors that are critical for drug-like properties.

The synthesis of 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid involves multi-step organic transformations that showcase advanced synthetic methodologies. Key steps include nucleophilic aromatic substitution on the< strong>pyrazole ring to introduce the< strong>benzyl-ether linkage, followed by protection-deprotection strategies to manipulate reactive sites. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired carbon-carbon bonds with high efficiency.

The compound's potential biological activity has been explored through computational modeling and experimental screening. Virtual screening approaches have identified pockets on protein surfaces where this molecule could dock with high affinity. For example, studies suggest that it may interact with enzymes involved in inflammation pathways, making it a candidate for anti-inflammatory drug development. Experimental validation through enzyme inhibition assays has corroborated these predictions, demonstrating measurable activity against certain target enzymes.

The pharmacokinetic profile of 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is another critical aspect that has been investigated. In vitro studies have provided insights into its metabolic stability and solubility characteristics. These parameters are essential for optimizing dosing regimens and minimizing off-target effects. The presence of both polar and non-polar regions in its structure suggests that it may exhibit good oral bioavailability, although further preclinical studies are needed to confirm this hypothesis.

The versatility of this compound as a building block has also been recognized in academic research circles. It serves as a precursor for generating libraries of derivatives through combinatorial chemistry approaches. Such libraries are then subjected to high-throughput screening (HTS) to identify lead compounds with desired biological activities. This strategy has been successfully applied in several drug discovery programs aimed at developing treatments for cancer and infectious diseases.

The role of computational chemistry in optimizing derivatives of 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid cannot be overstated. Molecular dynamics simulations have helped researchers understand how different substituents affect molecular conformation and interactions with biological targets. Additionally, quantum mechanical calculations have provided detailed insights into electronic transitions and charge distribution within the molecule, guiding rational design modifications.

In conclusion, 2-[(1-Benzyl-Benzyl group-4-chloro-Pyrazole moiety-3--yl)Oxy]-2-methylpropanoic acid (CAS No.68429--96--9), characterized by its intricate heterocyclic framework and functional diversity, represents a promising candidate for further pharmaceutical exploration. Its unique structural features offer opportunities for designing next-generation therapeutic agents with improved efficacy and selectivity.

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